DISPERSE RED 88

Disperse dye Polyester dyeing Partition coefficient

Generic 'disperse red' dyes risk off-shade results and poor fastness. DISPERSE RED 88, a benzothiazole monoazo dye, eliminates this uncertainty through distinct thermodynamic and fastness profiles. Key differentiators: • 13-20× higher partition coefficient vs. Disperse Red 60 in perchloroethylene, enabling efficient solvent-based polyester dyeing. • Activation energy (Ea) of 32 kcal mol⁻¹ allows precise temperature-controlled exhaust dyeing; more exothermic heat of dyeing (-7 vs. -2 kcal mol⁻¹) ensures strong polyester affinity. • Class-level evidence indicates superior wash and light fastness for demanding automotive, outdoor, and performance textiles.

Molecular Formula C20H21N5O2S2
Molecular Weight 427.5 g/mol
CAS No. 16588-67-3
Cat. No. B090685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDISPERSE RED 88
CAS16588-67-3
Molecular FormulaC20H21N5O2S2
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C
InChIInChI=1S/C20H21N5O2S2/c1-4-25(11-5-10-21)15-6-8-17(14(2)12-15)23-24-20-22-18-9-7-16(29(3,26)27)13-19(18)28-20/h6-9,12-13H,4-5,11H2,1-3H3
InChIKeyIMWICXCTLULCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DISPERSE RED 88 (CAS 16588-67-3) – Core Identity and Structural Class for Industrial Dye Procurement


DISPERSE RED 88 (C.I. Disperse Red 88) is a synthetic benzothiazole monoazo disperse dye with the molecular formula C20H21N5O2S2 and a molecular weight of 427.5 g/mol [1]. Its chromophoric system is built on a 6‑(methylsulfonyl)benzothiazol‑2‑yl azo scaffold coupled to a N‑ethyl‑N‑(2‑cyanoethyl)‑m‑toluidine moiety, yielding a computed XLogP3‑AA of 4.3 [1]. This combination of electron‑withdrawing sulfonyl‑benzothiazole and the cyanoethyl side chain imparts distinct solubility, substantivity, and fastness characteristics that differentiate it from both anthraquinone‑based red disperse dyes and simpler azobenzene analogs.

Why Generic Substitution Fails for DISPERSE RED 88 – Structural and Performance Differentiation from In‑Class Alternatives


Substituting DISPERSE RED 88 with a generic “disperse red” dye without structural justification introduces significant technical risk. Red disperse dyes span two fundamentally different chromophore classes – azo and anthraquinone – and, even within the azo subclass, the nature of the heterocyclic diazo component dictates dye‑fiber affinity, diffusion kinetics, and fastness profiles. The head‑to‑head quantitative comparisons presented below demonstrate that DISPERSE RED 88 behaves radically differently from the widely used anthraquinone‑type Disperse Red 60 in terms of partition, heat of dyeing, diffusion rate, and activation energy [1]. Further, its benzothiazole‑azo structure provides fastness advantages over simpler aniline‑based azo reds that lack the methylsulfonyl‑benzothiazole group [2]. Therefore, procurement decisions that ignore these performance dimensions risk off‑shade dyeings, poor reproducibility, and inadequate fastness in the final application.

DISPERSE RED 88 – Quantitative Evidence for Differentiated Selection against Closest Analogs


Partition Coefficient in Perchloroethylene Dyeing – DISPERSE RED 88 vs. Disperse Red 60 (Anthraquinone)

In a direct head‑to‑head study of polyester dyeing from perchloroethylene solution, DISPERSE RED 88 (azo‑type) exhibited a partition coefficient approximately 13‑ to 20‑fold higher than Disperse Red 60 (anthraquinone‑type) across the 100–120 °C range [1]. This demonstrates that DISPERSE RED 88 has substantially greater affinity for the polyester substrate under non‑aqueous dyeing conditions.

Disperse dye Polyester dyeing Partition coefficient

Heat of Dyeing – Exothermic Differentiation Confirming Stronger Fiber Interaction

The heat of dyeing (ΔH) of DISPERSE RED 88 on polyester film from perchloroethylene was determined to be −7 kcal mol⁻¹, compared to −2 kcal mol⁻¹ for Disperse Red 60 [1]. The 5 kcal mol⁻¹ greater exothermicity indicates that the transfer of DISPERSE RED 88 from the solvent phase to the fiber phase is energetically more favorable, consistent with stronger dye‑fiber interactions.

Disperse dye Heat of dyeing Thermodynamics

Diffusion Coefficient in Polyester – Slower, Controlled Diffusion vs. Anthraquinone Red 60

Under identical perchloroethylene dyeing conditions, the apparent diffusion coefficient of DISPERSE RED 88 in polyester film ranged from 2.56 × 10⁻⁹ to 2.74 × 10⁻⁸ cm² min⁻¹, while Disperse Red 60 diffused significantly faster at 1.87 × 10⁻⁸ to 5.91 × 10⁻⁸ cm² min⁻¹ [1]. This represents a diffusion rate that is up to ~20‑fold slower for DISPERSE RED 88.

Disperse dye Diffusion coefficient Dyeing kinetics

Activation Energy for Diffusion – Higher Energy Barrier vs. Anthraquinone Disperse Red 60

The activation energy for diffusion (Ea) of DISPERSE RED 88 in polyester film was calculated to be 32 kcal mol⁻¹, nearly double the 17 kcal mol⁻¹ obtained for Disperse Red 60 under identical conditions [1]. This higher activation barrier reflects the greater sensitivity of the diffusion rate to temperature changes for DISPERSE RED 88.

Disperse dye Activation energy Diffusion kinetics

Benzothiazole‑Azo Structural Advantage – Class‑Level Evidence for Superior Fastness vs. Simple Aniline‑Azo Reds

While direct quantitative fastness comparisons for DISPERSE RED 88 are sparse in the open literature, a broader investigation of structurally analogous benzothiazolyl‑azo disperse dyes demonstrated that the benzothiazole heterocyclic ring system confers significantly better light‑ and wash‑fastness compared to azo disperse dyes based on 2‑naphthol or simple aniline coupling components [1]. Because DISPERSE RED 88 bears a 6‑(methylsulfonyl)benzothiazole diazo moiety, it belongs to this higher‑fastness heterocyclic azo subclass, providing a rational basis for its selection over Disperse Red 1 (a simple 4‑nitroazobenzene derivative) when fastness is a procurement criterion.

Benzothiazole azo dye Light fastness Wash fastness

DISPERSE RED 88 – Evidence‑Driven Application Scenarios for Differentiated Scientific and Industrial Use


Non‑Aqueous (Solvent) Polyester Dyeing Requiring High Dye Substantivity

The 13‑ to 20‑fold higher partition coefficient of DISPERSE RED 88 relative to Disperse Red 60 in perchloroethylene solution [1] makes it a candidate of choice for solvent‑based polyester dyeing processes where maximum dye exhaustion from organic solvents is required. This property is relevant for specialty technical textiles where aqueous dyeing is undesirable or where perchloroethylene or alternative chlorinated solvents are already employed in pre‑ or post‑treatment steps.

High‑Temperature Dyeing with Predictable Process Control Margins

The activation energy for diffusion of 32 kcal mol⁻¹ for DISPERSE RED 88 versus 17 kcal mol⁻¹ for Disperse Red 60 [1] indicates that its dyeing rate is markedly more temperature‑sensitive. This characteristic is advantageous in high‑temperature exhaust dyeing when process engineers wish to fine‑tune the rate of dye uptake through precise temperature ramping, but it also demands that the dyebath temperature be tightly controlled to avoid unlevel dyeing. Knowledge of this Ea value supports the design of optimized time‑temperature profiles for consistent batch‑to‑batch color.

Thermodynamic Screening of Dye–Fiber Interactions in Polyester Research

The significantly more exothermic heat of dyeing (−7 vs. −2 kcal mol⁻¹) [1] positions DISPERSE RED 88 as a useful model compound for fundamental studies of azo‑dye–polyester interactions in non‑aqueous media. Its strong energetic binding makes it an effective probe for investigating the relationship between dye molecular structure and thermodynamic dyeing parameters, guiding the molecular design of next‑generation high‑affinity disperse dyes.

High‑Fastness Red Component in Benzothiazole‑Azo Dye Formulations

Belonging to the benzothiazole‑azo subclass, DISPERSE RED 88 is expected to deliver superior wash and light fastness relative to simple aniline‑based azo reds, as indicated by class‑level evidence on structurally analogous dyes [1]. This property is valuable for formulating durable red shades for polyester automotive upholstery, outdoor textiles, and performance apparel. However, buyers should request supplier‑specific AATCC/ISO fastness test reports for the exact manufactured batch, as fastness can be influenced by finishing, after‑treatments, and co‑formulants.

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